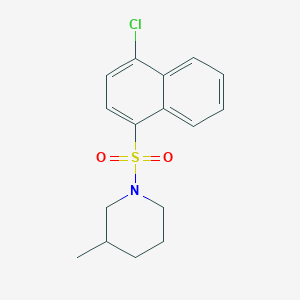
1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine, also known as JNJ-1930942, is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidic pH. TRPV1 is involved in the perception of pain and the regulation of body temperature, and its inhibition has been proposed as a potential therapeutic strategy for the treatment of pain and other conditions.
Mécanisme D'action
1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine acts as a competitive antagonist of the TRPV1 channel. It binds to the channel and prevents the influx of calcium ions, which are necessary for the activation of downstream signaling pathways involved in pain perception and inflammation.
Biochemical and Physiological Effects
This compound has been shown to reduce pain behavior in various animal models of pain and inflammation. It has also been shown to reduce thermal hyperalgesia and mechanical allodynia in models of neuropathic pain. In addition, this compound has been shown to reduce inflammation in models of acute and chronic inflammation, such as carrageenan-induced paw edema and adjuvant-induced arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine has several advantages as a tool compound for studying TRPV1 function. It is a potent and selective inhibitor of the channel, and its effects have been well-characterized in preclinical models. However, its use in laboratory experiments is limited by its poor solubility in water and its relatively short half-life in vivo.
Orientations Futures
There are several potential future directions for research on 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine and TRPV1 inhibition. One area of interest is the development of more potent and selective TRPV1 inhibitors that have improved pharmacokinetic properties. Another area of interest is the investigation of the role of TRPV1 in other physiological and pathological processes, such as thermoregulation, itch, and cancer. Finally, the therapeutic potential of TRPV1 inhibitors for the treatment of pain and other conditions in humans remains an important area of research.
Méthodes De Synthèse
The synthesis of 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine has been described in the literature. Briefly, the starting material 4-chloronaphthalene-1-sulfonyl chloride is reacted with 3-methylpiperidine in the presence of a base to yield the desired product. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by column chromatography.
Applications De Recherche Scientifique
1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine has been extensively studied in preclinical models of pain and inflammation. In vitro studies have shown that this compound inhibits TRPV1-mediated calcium influx in cells expressing the channel. In vivo studies have demonstrated that this compound reduces pain behavior in various animal models of acute and chronic pain, including thermal, mechanical, and chemical stimuli.
Propriétés
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonyl-3-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-5-4-10-18(11-12)21(19,20)16-9-8-15(17)13-6-2-3-7-14(13)16/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIDOQKVJIFKJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

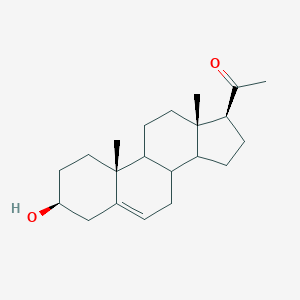
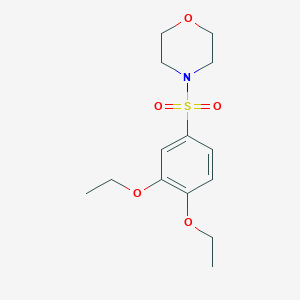
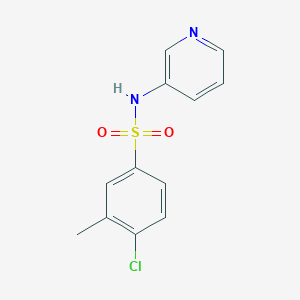
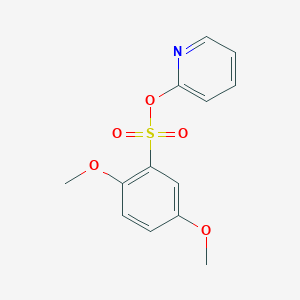
![1-[(4-Ethoxynaphthyl)sulfonyl]-2-methylbenzimidazole](/img/structure/B344602.png)
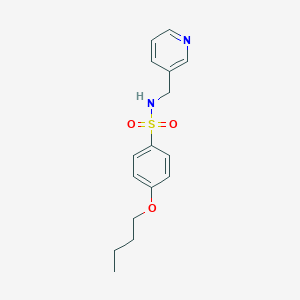
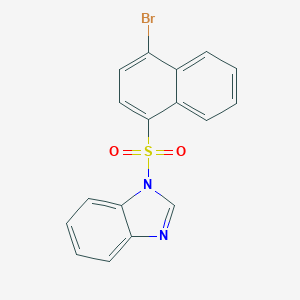
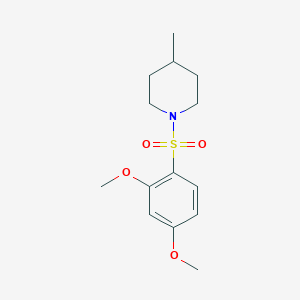
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344609.png)
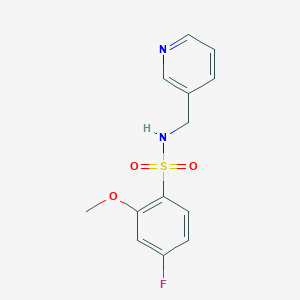
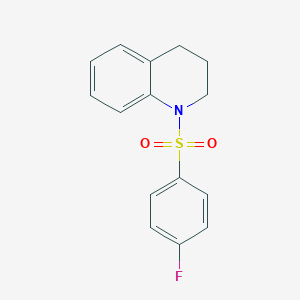
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344616.png)
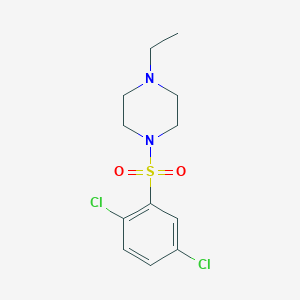
![2-[(2-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344621.png)